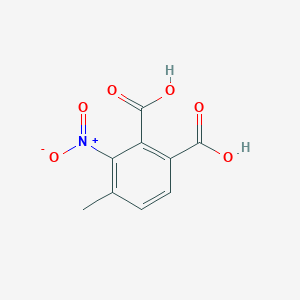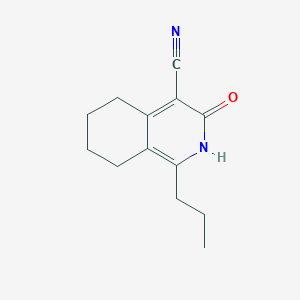
6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a bromine atom at the 6th position, a cyclopropylmethyl group at the 2nd position, and a methyl group at the 1st position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole typically involves the following steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl halides under basic conditions.
Methylation: The methyl group at the 1st position can be introduced through N-methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of 2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or ketone derivatives.
Reduction: 2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole: Lacks the bromine atom at the 6th position.
6-Bromo-1-methyl-1H-benzimidazole: Lacks the cyclopropylmethyl group at the 2nd position.
6-Bromo-2-(cyclopropylmethyl)-1H-benzimidazole: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H13BrN2 |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
6-bromo-2-(cyclopropylmethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H13BrN2/c1-15-11-7-9(13)4-5-10(11)14-12(15)6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3 |
Clé InChI |
DOBYEXXYNPOFOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Br)N=C1CC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)






![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
